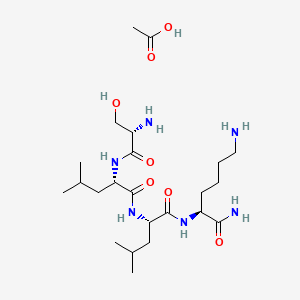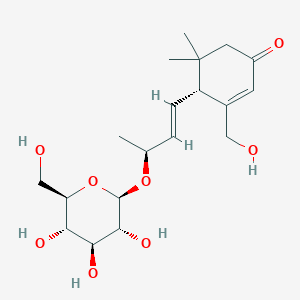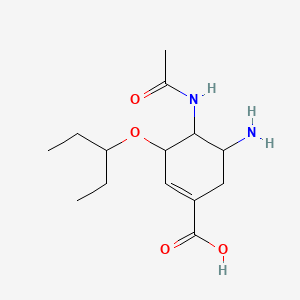![molecular formula C21H25NO3 B11932925 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)
2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酢酸は、メトキシ基、フェニル基、テトラヒドロナフタレン部分を含む独特な構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物学的および化学的特性から、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
(1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酢酸の合成は通常、テトラヒドロナフタレンコアの形成、メトキシ基の導入、それに続くアミノ基と酢酸基を導入するための官能基化を含む複数のステップを伴います。一般的な合成経路には、以下が含まれます。
テトラヒドロナフタレンコアの形成: これは、ディールス・アルダー反応または他の環状付加反応によって達成できます。
メトキシ基の導入: このステップは、多くの場合、ヨウ化メチルなどの試薬を用いたメチル化反応を伴います。
官能基化: アミノ基と酢酸基の導入は、還元的アミノ化とエステル加水分解反応によって達成できます。
工業的生産方法
この化合物の工業的生産には、上記の合成経路の最適化バージョンが含まれ、収率と純度を高めるために、連続フローリアクターやその他の高度な技術が利用されます。 たとえば、フローマイクロリアクターは、効率的かつ持続可能な合成を実現するために使用できます .
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、アルデヒドまたはカルボン酸を形成します。
還元: 還元反応はカルボニル基を標的にし、それらをアルコールに変換します。
置換: 求核置換反応は、芳香環またはメトキシ基で起こります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: メトキシドナトリウムまたは他の求核試薬などの試薬。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化はメトキシ安息香酸を生じさせる可能性があり、カルボニル基の還元はアルコール誘導体を生じさせる可能性があります。
科学研究への応用
(1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酢酸は、科学研究において幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗炎症作用や鎮痛作用など、その潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
科学的研究の応用
2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
(1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酢酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体または酵素に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えることによって、その効果を発揮する可能性があります。 正確な分子標的と関与するメカニズムを解明するには、詳細な研究が必要です .
類似の化合物との比較
類似の化合物
- (1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]プロピオン酸
- (1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酪酸
独自性
類似の化合物と比較して、(1S,2R)-6-メトキシ-1-フェニル-1,2,3,4-テトラヒドロナフタレン-2-イル]メチル-メチルアミノ]酢酸は、メトキシ基とアミノ基の特定の位置が反応性と生物学的活性を影響を与える可能性があるため、独自の特性を示す可能性があります .
類似化合物との比較
Similar Compounds
- 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]propionic acid
- 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]butyric acid
Uniqueness
Compared to similar compounds, 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid may exhibit unique properties due to the specific positioning of the methoxy and amino groups, which can influence its reactivity and biological activity .
特性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C21H25NO3/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24)/t17-,21+/m0/s1 |
InChIキー |
UEBBYLJZCHTLEG-LAUBAEHRSA-N |
異性体SMILES |
CN(C[C@@H]1CCC2=C([C@@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
正規SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)



![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)



